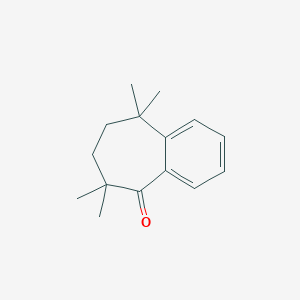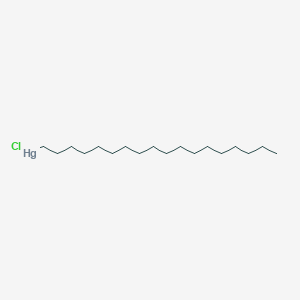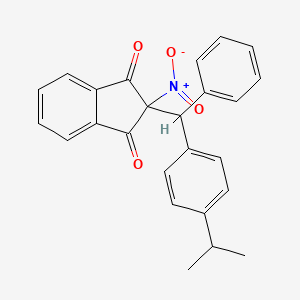
4,5-Dibromo-2-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3Br2NO4 It is a derivative of benzoic acid, where two bromine atoms and one nitro group are substituted at the 4th, 5th, and 2nd positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-nitrobenzoic acid typically involves the nitration of 4,5-dibromobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale nitration reactions followed by purification processes such as recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-2-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Major Products:
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield a methoxy-substituted benzoic acid derivative.
Reduction: Reduction of the nitro group yields 4,5-dibromo-2-aminobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2-nitrobenzoic acid largely depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The bromine atoms can participate in substitution reactions, allowing for further functionalization of the molecule. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
4,5-Dibromo-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a nitro group.
2-Nitrobenzoic acid: Lacks the bromine substitutions.
Uniqueness: 4,5-Dibromo-2-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C7H3Br2NO4 |
|---|---|
Molekulargewicht |
324.91 g/mol |
IUPAC-Name |
4,5-dibromo-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Br2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |
InChI-Schlüssel |
RZPONWOLLSMIKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)

![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)
